3,3-Dichloro-1,1,1-trifluoroacetone

Beschreibung

BenchChem offers high-quality 3,3-Dichloro-1,1,1-trifluoroacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dichloro-1,1,1-trifluoroacetone including the price, delivery time, and more detailed information at info@benchchem.com.

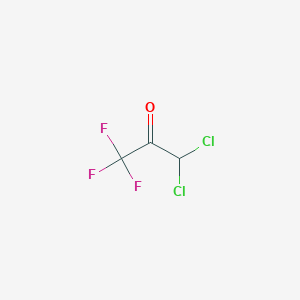

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dichloro-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKWVIATMJLTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381237 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126266-75-9 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3-dichloro-1,1,1-trifluoroacetone chemical structure and bonding

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA)

Abstract

3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA) represents a critical fluorinated building block in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] Characterized by extreme electrophilicity at the carbonyl center, DCTFA exists in a dynamic equilibrium with its gem-diol hydrate, a behavior dictated by the potent inductive effects of the

Molecular Architecture & Bonding

The reactivity of DCTFA is defined by the competition between two powerful electron-withdrawing groups flanking a central carbonyl.[1] Unlike non-fluorinated analogs, the electronic landscape of DCTFA is dominated by negative hyperconjugation and inductive withdrawal, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[1]

Electronic Distribution and Geometry

The molecule features a ketone backbone (

-

Trifluoromethyl Group (

): Exerts a strong -

Dichloromethyl Group (

): Provides secondary electron withdrawal, though less potent than the -

Carbonyl Electrophilicity: The combined withdrawal creates a partial positive charge (

) on the carbonyl carbon that significantly exceeds that of acetone or chloroacetone.[1]

Table 1: Estimated Geometric & Electronic Parameters

| Parameter | Value (Approx/Theoretical) | Significance |

|---|

| Bond Length (

Electronic Effects Map

The following diagram illustrates the inductive vectors and the resulting activation of the carbonyl center.[1]

Figure 1: Electronic influence map showing the convergence of inductive effects on the carbonyl carbon, facilitating nucleophilic attack.

The Gem-Diol Equilibrium (Hydration)

One of the most critical practical aspects of handling DCTFA is its propensity to form a stable hydrate (gem-diol) in the presence of moisture.[1] Unlike acetone, which exists >99% in the keto form, DCTFA shifts the equilibrium toward the diol due to the destabilization of the carbonyl dipole by the adjacent halogens.[1]

Thermodynamic Drivers

The hydration reaction is reversible:

-

Keto Form (Anhydrous): Favored at high temperatures and in aprotic solvents. Boiling point ~75°C.[3][4][5]

-

Gem-Diol Form (Hydrate): Favored at room temperature in the presence of water. Solid or viscous liquid. Boiling point ~103°C.[6]

Implication for Synthesis: Researchers must often dehydrate the commercial material (supplied as a hydrate, CAS 126266-75-9) prior to use in strictly anhydrous reactions (e.g., organometallic additions).[1][2]

Table 2: Physical Properties of DCTFA Forms

| Property | Anhydrous Form (

Synthetic Utility & Protocols

DCTFA is primarily utilized as a precursor for 1,1,1-trifluoroacetone (TFA) via catalytic hydrogenolysis and as a scaffold for heterocyclic synthesis.[1][2] The following protocol details the selective reduction of the dichloro-moiety to yield the valuable trifluoroacetone, a core intermediate in drug discovery.

Protocol: Catalytic Hydrogenolysis of DCTFA

This industrial-standard workflow converts DCTFA to 1,1,1-trifluoroacetone, removing the chlorine atoms while preserving the trifluoromethyl group.[1][2]

Reagents & Equipment:

-

Substrate: 3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA).[1][2]

-

Catalyst: 5% Palladium on Activated Carbon (Pd/C), 50% water wet.[1]

-

Solvent: Water (Essential for selectivity and suppressing by-products).[2]

-

Gas: Hydrogen (

). -

Equipment: High-pressure autoclave (Hastelloy or Glass-lined).

Step-by-Step Methodology:

-

Charge: Load the autoclave with water (7-10 molar equivalents relative to DCTFA) and the Pd/C catalyst (1-5 wt% loading).

-

Addition: Add DCTFA to the aqueous suspension. Note: DCTFA will form the hydrate in situ.[1]

-

Purge: Seal the reactor. Purge with Nitrogen (

) x3, then Hydrogen ( -

Reaction: Pressurize with

to 1.0 MPa (approx. 10 bar). Heat the mixture to 80-90°C with vigorous stirring (1000 rpm). -

Monitoring: Monitor

uptake. The reaction is complete when uptake ceases (typically 7-8 hours).[1] -

Work-up: Cool to room temperature. Vent excess hydrogen. Filter the catalyst (can be recycled).[1]

-

Isolation: The product (1,1,1-trifluoroacetone) forms an azeotrope with water.[1][2] Isolate via distillation or extractive distillation if anhydrous material is required.

Mechanism of Action: The presence of water prevents the degradation of the sensitive trifluoroacetone product and suppresses the formation of fully defluorinated side products.[1]

Reaction Workflow Diagram

Figure 2: Workflow for the catalytic hydrogenolysis of DCTFA to 1,1,1-trifluoroacetone.

Safety & Handling

DCTFA is a potent alkylating agent and corrosive. Strict adherence to safety protocols is mandatory.

-

Hazards: Causes severe skin burns and eye damage (H314). Toxic if swallowed or inhaled.

-

PPE: Neoprene gloves, chemical splash goggles, and face shield.[1] All operations must be conducted in a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitivity requires tightly sealed containers to prevent uncontrolled hydration.

References

-

Santa Cruz Biotechnology.[2] 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | CAS 126266-75-9.[1][2][7] Retrieved from [1]

-

PubChem. 1,1,1-Trichloro-3,3,3-trifluoroacetone (Related Structure Data). Retrieved from [1]

-

Google Patents. Process for producing 1,1,1-trifluoroacetone (US20040034254A1).[1][2] Retrieved from

-

Chemistry LibreTexts. Addition of Water to form Hydrates (Gem-Diols). Retrieved from [1]

-

GuideChem. 3-Bromo-1,1,1-trifluoroacetone Properties (Comparative Halogenated Ketone Data). Retrieved from

Sources

- 1. US20040034254A1 - Process for producing 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Trifluoroacetone - Wikipedia [en.wikipedia.org]

- 6. 126266-75-9 CAS MSDS (1,1-DICHLORO-3,3,3-TRIFLUOROACETONE HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

FTIR spectrum of 3,3-dichloro-1,1,1-trifluoroacetone

Technical Analysis: Vibrational Spectroscopy of 3,3-Dichloro-1,1,1-Trifluoroacetone (DCTFA) in Pharmaceutical Synthesis

Executive Summary & Strategic Importance

3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA) is a high-value fluorinated synthon used critically in the development of peptidomimetics and enzyme inhibitors. Its structural uniqueness lies in the asymmetric halogenation flanking the carbonyl group: a trifluoromethyl group (

For drug development professionals, the critical quality attribute (CQA) of DCTFA is its hydration state. Like many electron-deficient fluorinated ketones, DCTFA is highly hygroscopic and exists in equilibrium with its gem-diol (hydrate) form. Using the hydrate form in anhydrous organometallic reactions (e.g., Reformatsky or Grignard reactions) can lead to catastrophic yield loss or dangerous exotherms.

This guide provides a definitive protocol for using Fourier Transform Infrared (FTIR) spectroscopy to validate the integrity of DCTFA, specifically distinguishing between the reactive anhydrous ketone and the stable, unreactive hydrate.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the electronic environment influencing the bond force constants.

The Inductive Shift (The "Blue Shift" Effect)

In standard acetone, the carbonyl (

-

Trifluoromethyl (

): Strongly withdraws electron density via induction ( -

Dichloromethyl (

): Adds further electron withdrawal.

Result: The

The Hydrate Signature

Upon exposure to atmospheric moisture, the electron-deficient carbonyl carbon is attacked by water, forming a gem-diol (

-

Spectral Consequence: The strong

band disappears (or diminishes significantly) and is replaced by a broad

Experimental Protocol: ATR-FTIR Characterization

Methodology: Attenuated Total Reflectance (ATR) is superior to transmission (KBr/NaCl) for this compound due to its volatility and hygroscopicity. KBr pellets are strictly contraindicated as the high pressure and hygroscopic nature of KBr will force hydration of the sample during preparation.

Equipment Specifications

-

Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

-

Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

-

Resolution:

. -

Scans: 32 (Screening) or 64 (High-quality data).

Step-by-Step Workflow

-

System Preparation: Purge the spectrometer optics with dry nitrogen for 15 minutes. This eliminates atmospheric water vapor lines (

and -

Background Collection: Acquire a background spectrum of the clean, dry ATR crystal.

-

Sample Loading:

-

If Liquid (Anhydrous): Use a glass Pasteur pipette to place 1-2 drops of DCTFA rapidly onto the crystal. Cover immediately with the volatile cover/clamp to prevent evaporation and moisture ingress.

-

If Solid (Hydrate): Place a small amount of solid on the crystal and apply high pressure with the anvil to ensure optical contact.

-

-

Acquisition: Collect the sample spectrum immediately.

-

Cleaning: Wipe with isopropanol. Caution: DCTFA is a skin irritant and lachrymator; use proper ventilation.

Spectral Data Analysis

The following table summarizes the diagnostic bands for DCTFA.

| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |

| O-H | Stretch | 3200 – 3550 | Broad, Medium | Hydrate Indicator. Presence indicates water contamination or gem-diol formation. |

| C-H | Stretch ( | 2950 – 3000 | Weak | From the single proton on the |

| C=O | Stretch | 1760 – 1785 | Strong, Sharp | Anhydrous Indicator. The key purity marker. Higher frequency than standard ketones. |

| C-F | Stretch | 1150 – 1250 | Very Strong | "The Fluorine Forest." Multiple overlapping bands. Characteristic of |

| C-C | Skeletal | 1050 – 1100 | Medium | Carbon backbone vibrations. |

| C-Cl | Stretch | 700 – 800 | Strong | Characteristic of chloromethyl groups. |

Decision Logic & Visualization

The following diagrams illustrate the decision-making process for researchers handling DCTFA.

Diagram 1: Purity Assessment Workflow

This logic gate ensures that only anhydrous material proceeds to sensitive synthesis steps.

Figure 1: Logic flow for validating DCTFA purity using FTIR markers.

Diagram 2: The Hydration Equilibrium

Understanding the chemical transformation detected by the FTIR.

Figure 2: The chemical equilibrium between the ketone and gem-diol forms, monitored via the C=O vs. O-H spectral bands.

References

-

NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1,1,1-Trifluoro-2-propanone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Ishii, A., Kanai, M., & Katsuhara, Y. (2005).[1] Industrial Synthetic Application of Fluoral and 3,3-Dichloro-1,1,1-trifluoroacetone as Fluorinated Synthons. Fluorine-Containing Synthons, ACS Symposium Series. Retrieved from [Link]

- Durig, J. R., & Church, J. S. (1980). Vibrational spectra and the assignment of the normal modes of 1,1,1-trifluoro-2-propanone. Journal of Molecular Structure. (Analogous spectral assignment).

Sources

An In-Depth Technical Guide to 3,3-Dichloro-1,1,1-trifluoroacetone (CAS 126266-75-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dichloro-1,1,1-trifluoroacetone, identified by CAS number 126266-75-9, is a halogenated ketone of significant interest in synthetic organic and medicinal chemistry. Its unique molecular architecture, featuring a trifluoromethyl group and a dichloromethyl group flanking a central carbonyl, imparts distinct reactivity that makes it a valuable synthetic intermediate. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a particular focus on its role in the development of pharmaceutical agents. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from related structures and established chemical principles to provide a robust technical resource.

Physicochemical Properties

The physicochemical properties of 3,3-dichloro-1,1,1-trifluoroacetone are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 126266-75-9 | General Chemical Databases |

| Molecular Formula | C₃HCl₂F₃O | General Chemical Databases |

| Molecular Weight | 180.94 g/mol | General Chemical Databases |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 103 °C | [1] |

| Density | 1.577 g/cm³ | [1] |

| Flash Point | 13.4 °C | [1] |

| Refractive Index | 1.372 | [1] |

Synthesis and Manufacturing

Conceptual Synthetic Workflow: Fluorination of Pentachloroacetone

The synthesis of 3,3-dichloro-1,1,1-trifluoroacetone can be conceptualized as a multi-step process starting from readily available chlorinated acetones.

Caption: Conceptual workflow for the synthesis of 3,3-dichloro-1,1,1-trifluoroacetone.

Experimental Protocol: Synthesis of 1,1,3-Trichloroacetone (as an illustrative example)

To provide a practical context for the synthesis of halogenated acetones, the following is a protocol for a related compound, 1,1,3-trichloroacetone, which can be adapted for the synthesis of more highly chlorinated precursors.

Materials:

-

Crude 1,3-dichloroacetone

-

Reduced iron powder

-

Chlorine gas

-

150 mL reaction bottle

-

Rectification apparatus

Procedure:

-

Charge a 150 mL reaction bottle with 30.45 g of crude 1,3-dichloroacetone.[2]

-

Add 30.15 mg of reduced iron powder as a catalyst.[2]

-

Heat the reaction mixture to a temperature between 45-55 °C.[2]

-

Bubble 60 g of chlorine gas through the reaction mixture over approximately 3 hours.[2]

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS).

-

Upon completion of the reaction, discontinue the chlorine gas flow and cool the reaction mixture.

-

Purify the crude product by rectification to obtain 1,1,3-trichloroacetone.[2]

Note: The synthesis of 3,3-dichloro-1,1,1-trifluoroacetone would require a subsequent fluorination step, likely using a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions, a process for which specific details are limited in the public domain.

Chemical Reactivity and Mechanism of Action

The reactivity of 3,3-dichloro-1,1,1-trifluoroacetone is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the electron-withdrawing effects of the adjacent trifluoromethyl and dichloromethyl groups. This makes the carbonyl group highly susceptible to nucleophilic attack.

Nucleophilic Addition to the Carbonyl Group

A primary application of this compound is as a synthetic intermediate in the pharmaceutical industry. It is used in the synthesis of Panomifene, an analogue of the antiestrogen drug Tamoxifen.[1] While the exact reaction scheme for the synthesis of Panomifene using 3,3-dichloro-1,1,1-trifluoroacetone is not detailed in the available literature, it is plausible that the synthesis involves the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the carbonyl group of 3,3-dichloro-1,1,1-trifluoroacetone.

Caption: Generalized reaction pathway for the synthesis of a triaryl-substituted alkene.

The trifluoromethyl group in the final product can significantly influence its biological activity and pharmacokinetic properties. It is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.

Analytical Methods

The analysis of 3,3-dichloro-1,1,1-trifluoroacetone requires techniques that can handle volatile and halogenated compounds. Gas chromatography-mass spectrometry (GC-MS) is the most suitable method for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

A general GC-MS method for the analysis of halogenated volatile compounds can be adapted for 3,3-dichloro-1,1,1-trifluoroacetone.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

-

Capillary column suitable for volatile halogenated compounds (e.g., DB-624 or equivalent).

-

Headspace or liquid injection autosampler.

GC Conditions (Suggested):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Transfer Line Temperature: 280 °C

MS Conditions (Suggested):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

Expected Fragmentation: The mass spectrum of 3,3-dichloro-1,1,1-trifluoroacetone is expected to show characteristic fragments resulting from the loss of chlorine, fluorine, and the trifluoromethyl group.

Safety and Handling

3,3-Dichloro-1,1,1-trifluoroacetone is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Codes: Xi (Irritant)[1]

-

Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

3,3-Dichloro-1,1,1-trifluoroacetone is a specialized chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of reactive functional groups makes it a valuable building block for introducing trifluoromethyl and dichloromethyl moieties. While detailed public data on this specific compound is limited, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.

References

-

Lookchem. (n.d.). Cas 126266-75-9, 1,1-DICHLORO-3,3,3-TRIFLUOROACETONE HYDRATE. Retrieved from [Link]

- Google Patents. (n.d.). CN105461529A - Preparing method for 1,1,3-trichloroacetone.

Sources

Technical Guide: 3,3-Dichloro-1,1,1-Trifluoroacetone (DCTFA) Hydrate Stability

[1]

Executive Summary

3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceuticals (e.g., Panomifene).[1] Unlike standard ketones, DCTFA exhibits a profound thermodynamic preference for its hydrate (gem-diol) form due to the intense electron-withdrawing effects of the trifluoromethyl (

This guide provides a mechanistic analysis of DCTFA hydrate stability, detailing the equilibrium dynamics, degradation pathways, and self-validating handling protocols required for high-integrity research and scale-up operations.[1]

Molecular Architecture & Thermodynamic Stability[1][2]

The "hydrate" of DCTFA is not a simple inclusion complex but a distinct chemical entity: 1,1,1-trifluoro-3,3-dichloropropane-2,2-diol .[1]

The Electronic "Pull-Pull" Mechanism

The stability of the gem-diol is governed by the electrophilicity of the carbonyl carbon (

-

Inductive Effect (-I): The

group ( -

Carbonyl Destabilization: These groups pull electron density away from the carbonyl carbon, creating a significant partial positive charge (

).[1] -

Nucleophilic Capture: This highly electrophilic center rapidly captures water (nucleophile) from the atmosphere.[1] The resulting

hybridized gem-diol relieves the dipole-dipole repulsion inherent in the highly polarized ketone form.

Hydration Equilibrium

In the presence of moisture, the equilibrium lies almost exclusively toward the hydrate.

Figure 1: The hydration equilibrium of DCTFA.[1] Note the high equilibrium constant (

Stability Profile & Degradation Pathways[2]

While the hydrate is thermodynamically stable relative to the ketone in air, it is chemically chemically sensitive to pH extremes.

Haloform-Type Cleavage (Base Sensitivity)

The most critical instability risk is base-mediated hydrolysis .[1] The electron-withdrawing groups that stabilize the hydrate also make the C-C bonds susceptible to cleavage.

-

Mechanism: Hydroxide (

) deprotonates the gem-diol, followed by the expulsion of a leaving group.[1] -

Outcome: Decomposition into trifluoroacetic acid derivatives or dichloromethyl species (which degrade further).[1] Avoid aqueous bases (NaOH, KOH,

) during storage or workup unless cleavage is intended. [1]

Thermal Dehydration

The hydrate releases water upon heating, reverting to the ketone.[1]

-

Boiling Point: The ketone boils at ~103°C, but the hydrate often melts/decomposes over a range depending on water content.[1]

-

Risk: Distillation of the hydrate without a drying agent can lead to "bumping" as water vapor is released and the equilibrium shifts.

Stability Data Summary

| Parameter | Condition | Stability Status | Dominant Species |

| Ambient Air | 25°C, 50% RH | Stable | Gem-Diol (Hydrate) |

| Acidic Solution | pH < 4, 25°C | Stable | Gem-Diol |

| Basic Solution | pH > 9 | Unstable | Degradation Products (Haloform cleavage) |

| Thermal | > 80°C (Open System) | Reversible | Shifts to Ketone + |

| Solvent (DMSO) | Anhydrous | Metastable | Equilibrium mixture (slow exchange) |

Analytical Characterization Protocols

Standard analytical methods often fail with DCTFA hydrate due to its dynamic equilibrium.[1]

The GC-MS Artifact

Warning: Do not rely solely on GC-MS for purity analysis.

-

Problem: The high temperature of the GC injector port (250°C) causes rapid dehydration:

[1] -

Result: You will detect the ketone peak even if your sample is 100% hydrate.

-

Solution: Use GC only for organic impurity profiling, not for hydrate/ketone ratio determination.

Self-Validating qNMR Protocol (Gold Standard)

Quantitative NMR (qNMR) is the only non-destructive method to determine the true hydration state.[1]

Protocol:

-

Solvent: Use DMSO-d6 (anhydrous).[1] Avoid

if you want to see the OH protons, though -

Internal Standard: Add a weighed amount of 1,3,5-trimethoxybenzene (or similar non-reactive standard).

-

Acquisition:

Figure 2: Analytical decision tree. NMR is the validated method for distinguishing hydration states.

Handling & Storage Protocols

Storage[1][4][5]

-

Container: Glass or Teflon (PTFE).[1] Avoid metal containers due to potential corrosion from trace HF or HCl formation over time.[1]

-

Atmosphere: Store under Argon or Nitrogen if the ketone form is desired. The hydrate can be stored in air-tight containers but is hygroscopic.[1]

-

Temperature: 2–8°C. Refrigeration reduces the vapor pressure and slows any slow hydrolysis pathways.[1]

Synthesis Implications

When using DCTFA hydrate in synthesis (e.g., condensation reactions):

-

Dehydration Step: If the reaction requires the ketone electrophile, include a dehydration step in situ.[1]

-

Method: Reflux in toluene with a Dean-Stark trap or add molecular sieves (4Å) /

to the reaction mixture.[1]

-

-

Stoichiometry: Account for the molecular weight of the hydrate (

for ketone + 18 = 233 g/mol ) vs. the ketone. Using the wrong MW is a common source of yield loss.

References

-

ChemicalBook. (2023).[1][2][3] 1,1-DICHLORO-3,3,3-TRIFLUOROACETONE HYDRATE Properties and Safety. Retrieved from [1]

-

PubChem. (2025).[1] 1,1,1-Trichloro-3,3,3-trifluoroacetone Compound Summary. (Analogous structure data). National Library of Medicine.[1] Retrieved from [1]

-

Guthrie, J. P. (1975).[1] Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal Equilibrium. Canadian Journal of Chemistry.[1] (Foundational mechanism on electron-withdrawing group stabilization of gem-diols). Retrieved from [1]

-

Santa Cruz Biotechnology. (2024).[1] 3,3-Dichloro-1,1,1-trifluoroacetone hydrate Product Data. Retrieved from [1]

-

Wikipedia. (2024).[1] Geminal Diol Stability and Equilibrium Constants. Retrieved from [1]

Technical Guide: Safe Handling and Utilization of 3,3-Dichloro-1,1,1-Trifluoroacetone (DCTFA)

[1]

CAS: 126266-75-9 | Formula:

Part 1: Strategic Overview & Hazard Architecture[1][5]

DCTFA is a critical intermediate for introducing the trifluoromethyl (

The "Hydration Trap" (Scientific Context)

Unlike standard ketones, the electron-withdrawing effect of the

-

Implication: A bottle left uncapped does not just evaporate; it chemically alters into a hydrate solid/viscous liquid, changing stoichiometry and reactivity in subsequent nucleophilic substitutions.[1]

Physicochemical & Hazard Summary[1][6]

| Property | Value / Description | Operational Impact |

| Physical State | Colorless to pale yellow liquid | High mobility; easily splashes. |

| Reactivity | Hygroscopic ; forms hydrates | Must be stored under inert gas (Ar/N2). |

| GHS Hazards | Skin Corr.[5][6][7][8] 1B , Eye Dam. 1 , STOT SE 3 | Lachrymator .[5][6] Causes severe burns.[5][6] |

| Vapor Density | > 1 (Heavier than air) | Vapors accumulate in sinks/low spots. |

| Odor | Pungent, acrid | Warning property is immediate but debilitating. |

Part 2: Engineering Controls & PPE (The "Zero-Exposure" Standard)

Trustworthiness in handling DCTFA relies on a redundant barrier system . Reliance on a fume hood alone is insufficient for lachrymators; the protocol must prevent vapor generation at the source.

Primary Containment (Fume Hood)

-

Requirement: Class II Type A2 or B2 Biological Safety Cabinet or Chemical Fume Hood.[1]

-

Face Velocity: Maintain > 100 fpm (0.5 m/s).

-

Sash Height: Working height must be < 12 inches.[1]

-

Trap: All vacuum lines must be equipped with a cold trap (-78°C) and a base trap (NaOH) to neutralize corrosive vapors before they enter the pump.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hands | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil) | Standard nitrile degrades rapidly against halogenated ketones. Laminate provides >4h breakthrough time. |

| Eyes | Chemical Goggles (Not Safety Glasses) | Vapors bypass glasses. Goggles seal the ocular cavity. |

| Respiratory | Full-Face Respirator (if outside hood) | Only for emergency spill cleanup. Cartridge: Organic Vapor/Acid Gas (OV/AG). |

Part 3: Operational Protocols (Self-Validating Systems)[1]

Protocol A: The "Closed-Loop" Dispensing Method

Objective: Transfer DCTFA from stock to reaction vessel without atmospheric exposure.

Materials:

-

DCTFA Stock Bottle (Septum-sealed)[1]

-

Glass Syringe (Gas-tight, PTFE-tipped plunger)[1]

-

Stainless Steel Needle (Deflected point to prevent coring)[1]

-

Dry Argon/Nitrogen Line[1]

Step-by-Step Workflow:

-

Equilibrium Check: Visually inspect the stock. If solids are present, the material has hydrated. Action: Distill over

to revert to ketone form if anhydrous material is strictly required. -

Pressure Equalization: Insert an inert gas balloon (Argon) into the stock bottle septum to prevent vacuum formation during withdrawal.[1]

-

Withdrawal:

-

Transfer: Inject directly into the reaction vessel (also under inert atmosphere) through its septum.

-

Decontamination: Immediately draw acetone into the syringe and expel into a "Quench Waste" container (see Disposal).[1]

Visualization: Safe Handling Workflow

Figure 1: Closed-loop handling workflow ensuring zero atmospheric contact to prevent hydration and exposure.

Protocol B: Reaction Monitoring & Hydration Logic

When using DCTFA in nucleophilic attacks (e.g., with hydrazines to form pyrazoles), the hydration state dictates the reaction rate.

The Mechanism of Hydration:

-

Anhydrous Form: Highly electrophilic, fast reaction.[1]

-

Hydrate Form: Less reactive, requires acid catalysis or heat to dehydrate in situ.[1]

Visualization: Reactivity Pathway

Figure 2: The hydration equilibrium.[1] Note that the hydrate acts as a dormant species that must revert to the ketone to react efficiently.

Part 4: Emergency Response & Disposal

Spill Management (Small Scale < 10 mL)

-

Evacuate: Clear the immediate area. The lachrymatory effect will be instant.[1]

-

PPE Up: Don full-face respirator with OV/AG cartridges.[1]

-

Neutralize: Cover spill with a mixture of sodium carbonate (

) and clay absorbent . The base neutralizes potential HCl generation from hydrolysis.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Clean: Scoop into a double-bagged waste container. Wash surface with 5% aqueous sodium bicarbonate.[1]

Waste Disposal (Quenching)

Never dispose of pure DCTFA directly into solvent drums.[1]

-

Quench Protocol: Dilute DCTFA in acetone or ethanol. Slowly add to a stirred solution of dilute NaOH (1M) to hydrolyze the material under controlled conditions.

-

Final Stream: Dispose of the neutralized aqueous/organic mixture as Halogenated Organic Waste .

References

-

PubChem. (2025). 1,1,1-Trichloro-3,3,3-trifluoroacetone Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

-

Chemistry LibreTexts. (2025).[1] Nucleophilic Addition of Water: Hydration. Retrieved from [Link]

-

Rappe, C., & Gustafsson, R. (1967).[1][9] The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. Acta Chemica Scandinavica. Retrieved from [Link]

Sources

- 1. 1,1,1-Trichloro-3,3,3-trifluoroacetone | C3Cl3F3O | CID 69796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 3,3-Dichloro-1,1,1-trifluoroacetone | 126266-75-9 [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. scispace.com [scispace.com]

Chemo-Selectivity & Synthetic Utility of 3,3-Dichloro-1,1,1-Trifluoroacetone (DCTFA)

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA) represents a high-value, albeit underutilized, fluorinated building block. Its unique architecture combines a "hard" perfluoroalkyl group (

Electronic Architecture & The Hydration Paradox

To master DCTFA chemistry, one must first understand the electronic tug-of-war occurring at the carbonyl center.

The "Pull-Pull" Inductive Effect

Unlike standard acetone, DCTFA is flanked by two potent electron-withdrawing groups (EWGs):

-

Trifluoromethyl (

): Exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the carbonyl carbon. -

Dichloromethyl (

): Provides secondary inductive withdrawal while introducing steric bulk and a reactive

This dual activation renders the carbonyl carbon (

Implications for Nucleophilic Attack[1][2]

-

The Trap: Many protocols fail because they attempt to react the hydrate directly with weak nucleophiles. The hydrate is a thermodynamic sink.

-

The Solution: Successful functionalization often requires in situ dehydration (using molecular sieves or azeotropic distillation) or the use of strong nucleophiles that can displace the equilibrium.

Figure 1: The equilibrium between the reactive ketone form and the stable hydrate determines synthetic success.

Reactivity Mode A: Heterocycle Construction

The most potent application of DCTFA is in the synthesis of trifluoromethyl-substituted heterocycles (e.g., benzimidazoles, benzodiazepines). The

Mechanism: The "Attach-then-Cyclize" Pathway

When reacting with binucleophiles like o-phenylenediamine, the reaction proceeds via a cascade:

-

Condensation: Formation of the Schiff base (imine) at the carbonyl.

-

Tautomerization/Substitution: The acidity of the

-proton allows for enamine formation or direct nucleophilic displacement of the chlorine atoms, leading to ring closure.

Protocol: Synthesis of 2-(Trifluoromethyl)benzimidazole Derivatives

Note: This protocol is adapted from analogous chemistry with 3-bromo-1,1,1-trifluoroacetone and 1,3-dichloroacetone, optimized for the gem-dichloro reactivity.

Reagents:

-

DCTFA (1.0 eq)

-

o-Phenylenediamine (1.1 eq)

-

Solvent: Ethanol or Acetonitrile (anhydrous)

-

Base:

or Triethylamine (2.0 eq) to scavenge HCl.

Step-by-Step Methodology:

-

Preparation: Dissolve o-phenylenediamine in anhydrous ethanol under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add DCTFA dropwise. Caution: Exothermic.

-

Reflux: Allow to warm to RT, then reflux for 4–6 hours. The base facilitates the elimination of HCl during the cyclization step.

-

Workup: Evaporate solvent. Resuspend residue in water/EtOAc. Extract organic layer.

-

Purification: Recrystallize from EtOH/Water or purify via silica column chromatography.

Key Insight: Unlike non-fluorinated analogs, the

Reactivity Mode B: Nucleophilic Addition & The Alpha-Proton

Researchers must distinguish between attacking the Carbonyl (

Hard Nucleophiles (Grignards/Lithiums)

Direct addition of organometallics (R-MgBr) to DCTFA is challenging due to the acidic

-

Outcome: Grignard reagents often act as bases, deprotonating the

group to form an enolate rather than attacking the carbonyl. -

Workaround: Use organocerium reagents (

) to enhance nucleophilicity towards the carbonyl while suppressing basicity.

Soft Nucleophiles & Aldol Condensations

The

-

Reaction: DCTFA + Aromatic Aldehyde + Base

-

Utility: These intermediates are precursors for trifluoromethylated pyrazolines.

Figure 2: Mechanistic cascade for the formation of N-heterocycles from DCTFA.

Comparative Reactivity Data

| Reactant Type | Nucleophile Example | Primary Outcome | Mechanism Note |

| Solvent | Water / Alcohols | Hydrate / Hemiacetal | Reversible; driven by |

| Binucleophile | o-Phenylenediamine | Benzimidazole / Diazepine | Cascade condensation + substitution. |

| Hard Carbon | Methyl-MgBr | Enolate (Deprotonation) | Acidic |

| Soft Carbon | Enolates / Aldehydes | Aldol Adduct | Requires careful base selection (e.g., LDA, |

Safety & Handling Protocols

Warning: DCTFA and its derivatives are potent lachrymators and skin irritants.

-

Containment: All transfers must occur in a functioning fume hood.

-

Quenching: Residual DCTFA should be quenched with aqueous bisulfite (forms an adduct) or dilute NaOH (slow hydrolysis) before disposal.

-

PPE: Double nitrile gloves are recommended due to the high permeability of chlorinated solvents often used with this reagent.

References

-

Synthesis of Heterocycles via 1,3-Diketone Equivalents: Source: National Institutes of Health (PMC) Title: Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.[1] URL:[Link]

-

Reactivity of 1,3-Dichloroacetone (Analogous Chemistry): Source: National Institutes of Health (PMC) Title: 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides.[2] URL:[Link]

-

Nucleophilic Fluorination and Reagents: Source: National Institutes of Health (PMC) Title: Renewable Reagent for Nucleophilic Fluorination.[3] URL:[Link]

-

Acidity of Alpha-Protons in Carbonyls: Source: Chemistry LibreTexts Title: 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation.[4] URL:[Link]

Sources

- 1. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

Methodological & Application

Use of 3,3-dichloro-1,1,1-trifluoroacetone in organic synthesis

Title: Application Note: 3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA) as a Masked Synthon in Fluorinated Heterocycle Synthesis

Abstract

3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA, CAS 126266-75-9) is a potent fluorinated building block that serves as a stable, storable equivalent of trifluoropyruvaldehyde (TFPA) . While TFPA itself is unstable and difficult to handle, DCTFA undergoes controlled hydrolysis to generate the reactive 1,2-dicarbonyl species in situ. This application note details the use of DCTFA in the regioselective synthesis of trifluoromethylated heterocycles, specifically quinoxalines and pyrazines, and outlines its utility as a precursor for chiral fluorinated alcohols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

DCTFA is characterized by a highly electrophilic carbonyl group flanked by a strong electron-withdrawing trifluoromethyl group and a gem-dichloro motif.[1] This unique electronic environment activates the molecule for nucleophilic attack and facilitates hydrolysis under mild conditions.[2][1]

| Property | Data | Note |

| IUPAC Name | 3,3-Dichloro-1,1,1-trifluoro-2-propanone | |

| CAS Number | 126266-75-9 | Often supplied as a hydrate or in solution.[1] |

| Molecular Formula | C₃HCl₂F₃O | |

| Molecular Weight | 180.94 g/mol | |

| Boiling Point | 75–85 °C | Pressure dependent; forms azeotropes/hydrates.[1] |

| Appearance | Clear, colorless to light yellow liquid | Pungent odor; lachrymator. |

| Reactivity Class | Masked 1,2-Dicarbonyl / Electrophile | Precursor to Trifluoropyruvaldehyde (TFPA).[2] |

Core Applications

A. Synthesis of Trifluoromethylated Quinoxalines & Pyrazines

The primary synthetic utility of DCTFA lies in its ability to act as a TFPA surrogate .[3][1] Direct use of trifluoropyruvaldehyde is hampered by its tendency to polymerize and hydrate uncontrollably.[1] DCTFA, however, releases TFPA in the presence of mild aqueous base (e.g., Sodium Acetate), allowing for immediate condensation with 1,2-diamines.

-

Mechanism:

-

Hydrolysis: The gem-dichloro group is hydrolyzed to a gem-diol (hydrate), which is in equilibrium with the aldehyde carbonyl.[2][1]

-

Condensation: The resulting 1,2-dicarbonyl intermediate condenses with bis-nucleophiles (e.g., o-phenylenediamine).[2][1]

-

Regioselectivity: The strong electron-withdrawing effect of the -CF₃ group directs the initial nucleophilic attack, often influencing regiochemical outcomes in asymmetric diamines.[2][1]

-

B. Synthesis of Chiral Fluorinated Alcohols

DCTFA can be reduced (catalytically or chemically) to 3,3-dichloro-1,1,1-trifluoro-2-propanol .[1] This intermediate functions as a chiral scaffold for further elaboration, where the chlorine atoms can be sequentially substituted or eliminated to access complex fluorinated motifs.

Experimental Protocols

Protocol A: Synthesis of 2-(Trifluoromethyl)quinoxaline from DCTFA

This protocol demonstrates the "masked carbonyl" strategy, generating the reactive intermediate in situ to avoid handling unstable aldehydes.[2][1]

Reagents:

-

3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA): 1.0 equiv[2]

-

Sodium Acetate (NaOAc): 2.5 equiv[2]

-

Solvent: Water / Ethanol (1:1 v/v)[2]

Step-by-Step Methodology:

-

Preparation of the "Masked" Electrophile:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Acetate (2.5 equiv) in water (approx. 5 mL per mmol of substrate).

-

Add DCTFA (1.0 equiv) dropwise to the aqueous solution at room temperature.[3][2][1]

-

Observation: The solution may warm slightly as hydrolysis occurs.[3][2][1] Stir for 30–60 minutes to ensure conversion to the trifluoropyruvaldehyde hydrate intermediate.

-

-

Condensation Reaction:

-

Dissolve o-phenylenediamine (1.0 equiv) in Ethanol (equal volume to the water used above).

-

Add the ethanolic diamine solution to the aqueous reaction mixture.

-

Heat the mixture to Reflux (approx. 80–90 °C) for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS.[1] The formation of the quinoxaline core is typically rapid.[2][1]

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Extraction: Dilute with water and extract three times with Dichloromethane (DCM) or Ethyl Acetate.[3][2][1]

-

Wash: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[3][4]

-

Concentration: Remove solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 2-(trifluoromethyl)quinoxaline as a solid.

-

Self-Validating Check:

-

¹⁹F NMR: The product should show a distinct singlet around -63 to -65 ppm (depending on solvent), shifted significantly from the starting material.[2][1]

-

Mass Spec: Confirm the loss of two chlorine atoms and the formation of the aromatic heterocycle (M+).

Protocol B: General Handling and Storage

-

Storage: Store DCTFA in a cool, dry place (2–8 °C) under an inert atmosphere (Argon/Nitrogen). It is hygroscopic and readily forms hydrates upon exposure to moisture.[3][2][1]

-

Corrosion Control: Use glass or Teflon-lined equipment.[1] Avoid prolonged contact with metal needles or spatulas, as the hydrolysis products are acidic (HCl generation).[2]

Mechanistic Pathway & Visualization

The following diagram illustrates the divergent pathways for DCTFA, highlighting its role as a "Masked TFPA" and its conversion into heterocycles.

Caption: Synthetic workflow showing the activation of DCTFA via hydrolysis to generate the reactive Trifluoropyruvaldehyde species for heterocycle formation.

Safety & Hazards (E-E-A-T)

-

Corrosivity: DCTFA and its hydrolysis byproducts (HCl) are corrosive.[3][1] Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[2]

-

Inhalation: The compound is a lachrymator and respiratory irritant.[3][2][1] Always handle inside a functioning fume hood.

-

Waste Disposal: Quench excess DCTFA with dilute aqueous NaOH (exothermic) before disposal into halogenated organic waste streams.[3][2][1]

References

-

Apollo Scientific. (2023).[3][2] Safety Data Sheet: 3,3-Dichloro-1,1,1-trifluoroacetone. Retrieved from [2]

-

ChemicalBook. (2025).[3][2][1] 1,1-Dibromo-3,3,3-trifluoroacetone Properties and Uses (Analogous Chemistry). Retrieved from [2]

-

Ishii, A., et al. (2005).[3] Industrial Synthetic Application of Fluoral and 3,3-Dichloro-1,1,1-trifluoroacetone as Fluorinated Synthons. ACS Symposium Series. Retrieved from [2]

-

Sigma-Aldrich. (2024).[2][1] Product Specification: 3,3-Dichloro-1,1,1-trifluoroacetone. Retrieved from [2][1]

Sources

- 1. EP2409970A1 - Method for producing hexafluoropropylene oxide - Google Patents [patents.google.com]

- 2. KR20110027826A - Synthesis of Seboflurane - Google Patents [patents.google.com]

- 3. dokumen.pub [dokumen.pub]

- 4. CN107353189A - Prepare 3,5 dichloro aï¼Trifluoromethylï¼The method of styrene - Google Patents [patents.google.com]

Application Note: Aldol Reaction & Condensation of 3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA)

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-value fluorinated building block 3,3-dichloro-1,1,1-trifluoroacetone (DCTFA) .

Executive Summary

3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA) is a critical "fluorinated synthon" used to introduce the trifluoromethyl (

While standard base-catalyzed Aldol condensations are possible, they are plagued by haloform-type cleavage and hydrate stability . This guide details a Lewis Acid-Mediated Mukaiyama Aldol Protocol , which offers superior chemoselectivity, preventing side reactions and enabling the synthesis of complex

Chemical Identity & Properties

-

IUPAC Name: 3,3-dichloro-1,1,1-trifluoropropan-2-one

-

CAS No: 126266-75-9 (Hydrate), 758-42-9 (Anhydrous)

-

Structure:

[1] -

Key Reactivity:

-

Hydration Equilibrium: Exists primarily as a gem-diol (hydrate) in air. Must be dehydrated prior to use in anhydrous reactions.

-

Electrophilicity: The carbonyl carbon is highly electron-deficient, making it reactive towards weak nucleophiles (e.g., silyl enol ethers).

-

Acidity: The C3 proton (

) is acidic, but deprotonation risks self-condensation or haloform cleavage.

-

Mechanistic Insight: The Challenge of DCTFA

In a traditional base-mediated Aldol reaction, an enolate attacks the ketone. However, for DCTFA, the base can attack the carbonyl directly, leading to bond cleavage (Haloform reaction), expelling

The Solution: Mukaiyama Aldol Strategy

By using a Lewis Acid (e.g.,

-

Activation: The Lewis Acid coordinates to the DCTFA carbonyl oxygen, further enhancing its electrophilicity.

-

Addition: The neutral silyl enol ether attacks the activated carbonyl.

-

Stabilization: The resulting alkoxide is trapped as a silyl ether or titanate, preventing retro-aldol or cleavage pathways.

Mechanistic Pathway Diagram

Caption: Lewis Acid-mediated activation of DCTFA prevents haloform cleavage, enabling controlled C-C bond formation.[2]

Experimental Protocol

Phase A: Dehydration of DCTFA Hydrate

Commercial DCTFA is often supplied as a hydrate. Water kills Lewis Acids.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap or a short-path distillation head.

-

Procedure: Mix DCTFA hydrate with concentrated

(2:1 v/v ratio). -

Distillation: Gently heat the mixture. Collect the fraction boiling at 84-86°C (anhydrous DCTFA).

-

Storage: Store over activated 4Å molecular sieves under Argon.

Phase B: Mukaiyama Aldol Reaction

Reagents:

-

Anhydrous DCTFA (1.0 equiv)

-

Silyl Enol Ether (e.g., derived from acetophenone or methyl acetate) (1.2 equiv)

-

(1.0 M in DCM) or

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a 2-neck flask and cool under

flow. -

Solvent Charge: Add anhydrous DCM (

concentration relative to DCTFA). -

Lewis Acid Addition: Cool to

(Dry ice/acetone bath). Add -

Electrophile Addition: Add Anhydrous DCTFA dropwise. Stir for 15 minutes at

. -

Nucleophile Addition: Add the Silyl Enol Ether dropwise over 10 minutes.

-

Reaction: Stir at

for 1 hour, then allow to warm slowly to-

Note: Do not warm to room temperature immediately; thermal instability of the intermediate may occur.

-

-

Quench: Quench with saturated aqueous

at -

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Phase C: Data & Optimization Table

| Parameter | Condition A (Standard) | Condition B (Optimization) | Outcome |

| Lewis Acid | |||

| Temperature | Higher temp leads to complex mixtures (decomposition). | ||

| Stoichiometry | 1:1.2 (Ketone:Enol) | 1.5:1 (Ketone:Enol) | Excess enol ether ensures full conversion of expensive DCTFA. |

| Yield | 85-92% | 40-55% | Strict anhydrous conditions are critical. |

Troubleshooting & Safety

-

Hydration: If the reaction fails (no conversion), check the water content of DCTFA. Even trace moisture hydrolyzes

to -

Volatility: Anhydrous DCTFA is volatile (bp ~85°C). Avoid prolonged high-vacuum exposure.

-

Toxicity: DCTFA is a halo-ketone; handle in a fume hood. It is a potential lachrymator and skin irritant.

References

-

Ishii, A., et al. (2005).[3][4] "Industrial Synthetic Application of Fluoral and 3,3-Dichloro-1,1,1-trifluoroacetone as Fluorinated Synthons." ACS Symposium Series, Vol. 911, Chapter 21.[4]

-

Central Glass Co., Ltd. (2000).[5] "Process for producing 1,1,1-trifluoroacetone." US Patent 6,340,776.

-

Mukaiyama, T. (1982). "The Mukaiyama Aldol Reaction."[6] Organic Reactions, 28, 203. (Foundational methodology applied to fluorinated ketones).[1][5][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20040034254A1 - Process for producing 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 6. dokumen.pub [dokumen.pub]

- 7. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

Application Notes & Protocols for the Synthesis of Trifluoromethylated Compounds Using 3,3-dichloro-1,1,1-trifluoroacetone

Abstract

The incorporation of the trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity.[1][2] This document provides a detailed guide for researchers on the strategic use of 3,3-dichloro-1,1,1-trifluoroacetone (DCTFA) as a potent and versatile building block for the synthesis of diverse trifluoromethyl-containing molecules. We will explore the fundamental reactivity of DCTFA and provide detailed, field-tested protocols for its application in key carbon-carbon bond-forming reactions and subsequent transformations.

The Scientific Rationale: Why 3,3-dichloro-1,1,1-trifluoroacetone?

The synthetic utility of DCTFA is rooted in the powerful electron-withdrawing effects of its constituent halogen atoms. The trifluoromethyl group and the two chlorine atoms work in concert to create a highly electron-deficient, and therefore exceptionally electrophilic, carbonyl carbon. This pronounced electrophilicity makes DCTFA an excellent substrate for a wide range of nucleophilic addition reactions, even with weakly nucleophilic partners.[3][4]

The initial product of such an addition is a tertiary alcohol bearing both a trifluoromethyl group and a dichloromethyl group. This intermediate is a valuable synthetic linchpin, as the dichloromethyl moiety can be retained or subsequently transformed, offering a modular approach to complex molecular design.

Sources

Use of 3,3-dichloro-1,1,1-trifluoroacetone in polymer chemistry

Application Note: Strategic Utilization of 3,3-Dichloro-1,1,1-Trifluoroacetone (DCTFA) in Advanced Polymer Synthesis

Executive Summary

3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA) is a high-value fluorinated synthon (CAS: 127-21-9; Hydrate: 126266-75-9) that serves as a critical gateway to advanced fluoropolymers. Unlike conventional vinyl monomers, DCTFA functions primarily as a monomer architect —a precursor used to install the trifluoromethyl (

This guide details the mechanistic pathways and protocols for converting DCTFA into high-performance biodegradable polyesters and thermally stable polyimides.[1]

Chemical Architecture & Reactivity

The utility of DCTFA stems from its "Push-Pull-Leave" reactivity profile:

-

Electrophilic Center: The carbonyl carbon is exceptionally electron-deficient due to the inductive effects of both

and -

Leaving Group Potential: The gem-dichloro group (

) can undergo hydrolysis or substitution, a feature exploited in the synthesis of -

Hydrate Formation: DCTFA is typically supplied as a hydrate (DCTFA[1]·

) or hemiacetal due to its hygroscopicity.[1] Protocols must account for dehydration or use the hydrate directly in aqueous-compatible steps.[1]

Table 1: Physical Properties of DCTFA

| Property | Value | Relevance to Protocol |

|---|---|---|

| Molecular Weight | 180.94 g/mol | Stoichiometric calculations |

| Boiling Point | ~103 °C | Distillable intermediate |

| Density | 1.577 g/cm³ | Phase separation in aqueous workups |

| Solubility | Soluble in water, alcohols, ethers | Versatile solvent compatibility |

| Reactivity | High (Carbonyl & gem-dichloro) | Requires controlled addition rates |

Application I: Synthesis of Poly(trifluorolactic acid) (PTFLA)

Context: Poly(lactic acid) (PLA) is a standard biodegradable polymer, but it suffers from rapid hydrolytic degradation in certain physiological environments. Introducing a

Mechanism

The transformation follows a Favorskii-like rearrangement or direct hydrolysis-substitution pathway:

-

Hydrolysis: DCTFA is treated with base to hydrolyze the gem-dichloro group.[1]

-

Rearrangement: The intermediate converts to 3,3,3-trifluorolactic acid (TFLA).[1]

-

Polymerization: TFLA is dimerized to the cyclic lactide (trifluorolactide) and polymerized via Ring-Opening Polymerization (ROP).[1]

Experimental Protocol: DCTFA to TFLA Monomer

Reagents:

-

Sodium Hydroxide (NaOH), 4M solution

-

Hydrochloric Acid (HCl), 6M

-

Diethyl Ether (for extraction)[1]

-

Magnesium Sulfate (drying agent)[1]

Step-by-Step Methodology:

-

Setup: Charge a 500 mL round-bottom flask with DCTFA hydrate (10.0 g, 50 mmol) and a magnetic stir bar. Place in an ice bath (0 °C).

-

Base Addition: Dropwise add 4M NaOH (50 mL) over 30 minutes. Caution: Exothermic reaction.[1] The solution will turn yellow/orange.[1]

-

Reflux: Remove the ice bath and heat the mixture to mild reflux (80 °C) for 4 hours. This ensures complete hydrolysis of the gem-dichloro moiety.[1]

-

Acidification: Cool to room temperature. Acidify carefully with 6M HCl until pH < 1.

-

Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL). The TFLA partitions into the organic phase.[1]

-

Isolation: Dry the combined ether layers over

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from benzene/hexane to yield pure 3,3,3-trifluorolactic acid.

Step-by-Step Methodology: Polymerization (ROP)

-

Dimerization: Heat TFLA with a catalyst (e.g., Zinc oxide) under vacuum at 150-180 °C to distill off the cyclic dimer (trifluorolactide).[1]

-

Polymerization: In a dry ampoule, mix trifluorolactide with Tin(II) octoate (

, 0.05 mol%). -

Reaction: Seal under nitrogen and heat to 130 °C for 24 hours.

-

Workup: Dissolve the resulting polymer in chloroform and precipitate into cold methanol.

Application II: Fluorinated Heterocycle Monomers

Context: High-performance polymers (Polyimides, Polyamides) require fluorinated monomers to improve solubility, lower dielectric constants, and increase thermal stability. DCTFA reacts with dinucleophiles (hydrazines, diamines) to form stable heterocyclic rings that serve as monomer units.[1]

Workflow Visualization

Figure 1: Divergent synthesis pathways from DCTFA to biodegradable polyesters and high-performance polyimides.

Protocol: Synthesis of Trifluoromethyl-Pyrazole Monomers

-

Reagent Prep: Dissolve DCTFA (1 eq) in ethanol.

-

Cyclization: Add Hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Reaction: Stir at room temperature for 2 hours, then reflux for 1 hour. The hydrazine attacks the ketone and the gem-dichloro group facilitates cyclization/elimination.

-

Functionalization: The resulting pyrazole can be N-alkylated with alkyl halides containing polymerizable groups (e.g., vinylbenzyl chloride) or used as a diamine precursor if nitrated and reduced.[1]

Safety & Handling Guidelines

-

Corrosivity: DCTFA and its hydrolysis products are corrosive.[1] Use acid-resistant gloves (Nitrile/Neoprene) and eye protection.[1]

-

Vapor Pressure: DCTFA is volatile and lachrymatory.[1] All transfers must occur in a functioning fume hood.[1]

-

Hydrate Stability: The hydrate form is stable but releases water upon heating.[1] Ensure drying tubes are used if anhydrous conditions are required for downstream steps.[1]

References

-

Ishii, A., Kanai, M., et al. "Industrial Synthetic Application of Fluoral and 3,3-Dichloro-1,1,1-trifluoroacetone as Fluorinated Synthons." ACS Symposium Series, Vol. 911, Chapter 21, pp 368–377, 2005.

-

Santa Cruz Biotechnology. "3,3-Dichloro-1,1,1-trifluoroacetone hydrate Product Data." SCBT Catalog, CAS 126266-75-9. [1]

-

Central Glass Co., Ltd. "Method for producing 3,3-dichloro-1,1,1-trifluoroacetone." Japanese Patent JP3367861B2.[1]

-

Mosher, H. S., et al. "Trifluorolactic acid synthesis and resolution."[1] Journal of Organic Chemistry, Vol. 34, No. 9, 1969.[1] (Foundational chemistry for TFLA synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3,3-dichloro-1,1,1-trifluoroacetone

Welcome to the technical support center for 3,3-dichloro-1,1,1-trifluoroacetone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their chemical reactions involving this versatile yet challenging reagent. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and supported by literature-derived insights.

Introduction to 3,3-dichloro-1,1,1-trifluoroacetone

3,3-dichloro-1,1,1-trifluoroacetone is a highly reactive ketone, a characteristic attributed to the strong electron-withdrawing effects of both the trifluoromethyl and dichloromethyl groups. This heightened electrophilicity at the carbonyl carbon makes it a valuable synthon for introducing trifluoromethyl and dichloromethyl moieties into organic molecules. However, this reactivity also presents challenges, including the potential for side reactions and difficulties in handling. This guide will help you navigate these challenges to improve your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My reaction with 3,3-dichloro-1,1,1-trifluoroacetone is giving a low yield. What are the likely causes and how can I improve it?

Low yields in reactions involving 3,3-dichloro-1,1,1-trifluoroacetone can often be traced back to several key factors. Understanding the interplay of these factors is crucial for effective troubleshooting.

Potential Causes and Solutions:

-

Moisture Sensitivity: 3,3-dichloro-1,1,1-trifluoroacetone can form a hydrate in the presence of water, which may be less reactive in certain applications.[1][2][3]

-

Troubleshooting Steps:

-

Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).

-

Use anhydrous solvents. Consider distilling solvents over an appropriate drying agent.

-

Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

-

-

-

Substrate or Reagent Degradation: The stability of your other reactants in the presence of the highly reactive ketone or other reaction components can be a limiting factor.

-

Troubleshooting Steps:

-

Confirm the purity and stability of all starting materials.

-

Consider adding the 3,3-dichloro-1,1,1-trifluoroacetone slowly to the reaction mixture to control the reaction rate and minimize potential degradation of other components.

-

-

-

Suboptimal Reaction Temperature: Temperature control is critical. Some reactions may require cooling to suppress side reactions, while others may need heating to proceed at a reasonable rate. For instance, in reactions with 1,3-dichloroacetone, a related compound, lowering the temperature has been shown to suppress side product formation and improve yields.[4]

-

Troubleshooting Steps:

-

If you observe significant side product formation, try running the reaction at a lower temperature (e.g., 0 °C or -78 °C).

-

If the reaction is sluggish, a modest increase in temperature may be beneficial, but monitor closely for the appearance of impurities.

-

-

-

Incorrect Stoichiometry or Order of Addition: The molar ratio of reactants and the order in which they are introduced can significantly impact the reaction pathway.

-

Troubleshooting Steps:

-

Experiment with varying the stoichiometry of your nucleophile or other key reagents.

-

Investigate different orders of addition. For example, in some cases, pre-mixing certain reagents before adding the 3,3-dichloro-1,1,1-trifluoroacetone can be advantageous.

-

-

I am observing the formation of multiple side products. How can I increase the selectivity of my reaction?

The high reactivity of 3,3-dichloro-1,1,1-trifluoroacetone can lead to a lack of selectivity. Addressing this requires a careful examination of the reaction conditions.

Strategies for Improving Selectivity:

-

Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. Aprotic solvents may be favored in some cases to avoid unwanted interactions with the ketone.[5]

-

Troubleshooting Steps:

-

Screen a range of anhydrous solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, acetonitrile, toluene).

-

For reactions involving charged intermediates, consider the dielectric constant of the solvent.

-

-

-

Catalyst or Additive Selection: The use of appropriate catalysts or additives can steer the reaction towards the desired product.

-

Troubleshooting Steps:

-

For acid-catalyzed reactions, screen a panel of Lewis or Brønsted acids.

-

For base-mediated processes, consider the pKa and steric bulk of the base. Non-nucleophilic bases are often a good choice to avoid direct reaction with the ketone.

-

-

-

Protecting Group Strategy: If your substrate contains multiple reactive sites, employing a protecting group strategy can ensure that the reaction occurs at the desired location.

My product is difficult to purify. What are some effective purification strategies?

Purification challenges often arise from the formation of closely related side products or the presence of unreacted starting materials.

Purification Methodologies:

-

Column Chromatography: This is the most common method for purifying organic compounds.

-

Troubleshooting Steps:

-

Experiment with different solvent systems (eluent) to achieve optimal separation on a silica gel or alumina column.

-

Consider using a gradient elution to improve the separation of compounds with similar polarities.

-

For volatile products, take care to avoid evaporation during chromatography.

-

-

-

Distillation: For liquid products with a sufficiently low boiling point, distillation can be an effective purification technique.

-

Troubleshooting Steps:

-

Use fractional distillation for separating compounds with close boiling points.

-

Perform distillation under reduced pressure (vacuum distillation) for high-boiling or thermally sensitive compounds.

-

-

-

Recrystallization: If your product is a solid, recrystallization can be a powerful method for achieving high purity.

-

Troubleshooting Steps:

-

Carefully select a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Cool the solution slowly to promote the formation of well-defined crystals.

-

-

-

Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.

What are the key safety precautions I should take when working with 3,3-dichloro-1,1,1-trifluoroacetone?

Due to its reactivity and potential hazards, handling 3,3-dichloro-1,1,1-trifluoroacetone requires strict adherence to safety protocols.

Essential Safety Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[6] It is also described as a lachrymator, a substance that can cause tearing.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Can you provide a general workflow for optimizing a reaction involving 3,3-dichloro-1,1,1-trifluoroacetone?

A systematic approach is key to successfully developing and optimizing reactions with this reagent.

General Optimization Workflow:

Caption: A systematic workflow for optimizing reactions involving 3,3-dichloro-1,1,1-trifluoroacetone.

Experimental Protocol: A General Approach to Nucleophilic Addition

This protocol provides a starting point for a nucleophilic addition reaction. Note: This is a generalized procedure and must be adapted for your specific substrate and reaction type.

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Addition of Nucleophile: Dissolve the nucleophile in the solvent. If a base is required, add it at this stage. Cool the mixture to the desired initial reaction temperature (e.g., 0 °C).

-

Addition of 3,3-dichloro-1,1,1-trifluoroacetone: Slowly add a solution of 3,3-dichloro-1,1,1-trifluoroacetone in the same anhydrous solvent to the reaction mixture via a syringe pump over a period of 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride or water).

-

Extraction: Extract the product into a suitable organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using one of the methods described in FAQ #3.

Data Presentation: Impact of Temperature on Yield

The following table illustrates a hypothetical example of how temperature can influence the yield of a reaction, a common optimization parameter.

| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Major Side Product (%) |

| -20 | 24 | 45 | 5 |

| 0 | 12 | 75 | 10 |

| 25 (Room Temp) | 4 | 60 | 25 |

| 50 | 1 | 30 | 50 |

Analysis: In this example, 0 °C provides the best balance between reaction rate and selectivity, resulting in the highest yield of the desired product.

Conclusion

Successfully employing 3,3-dichloro-1,1,1-trifluoroacetone in organic synthesis requires a thorough understanding of its reactivity and a systematic approach to reaction optimization. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, and by adhering to strict safety protocols, researchers can harness the synthetic potential of this valuable reagent to achieve high yields of their target molecules.

References

Sources

- 1. 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | 1049731-87-4 [sigmaaldrich.com]

- 2. 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | CAS 126266-75-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1049731-87-4 Cas No. | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | Apollo [store.apolloscientific.co.uk]

- 4. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Stability of 3,3-dichloro-1,1,1-trifluoroacetone in acidic media

Technical Support Center: Fluorinated Building Blocks Division Subject: Stability & Handling of 3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA) in Acidic Media Ticket ID: [Internal-Ref: DCTFA-ACID-STAB-001] Status: Resolved / Knowledge Base Article[1]

Executive Summary: The "Phantom" Instability

Researchers often report that 3,3-dichloro-1,1,1-trifluoroacetone (DCTFA) appears to "decompose" or become unreactive in acidic aqueous media.[1]

The Verdict: DCTFA is chemically stable (i.e., the carbon skeleton remains intact) in most acidic environments (pH < 7).[1] However, it is functionally unstable due to rapid, acid-catalyzed hydration.[1] The electron-withdrawing trifluoromethyl (

This guide addresses the diagnosis, handling, and reversal of this phenomenon.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I added DCTFA to an acidic aqueous reaction mixture, but my nucleophile isn't reacting. Did the starting material decompose?

A: Unlikely.[1] You have likely formed the DCTFA hydrate (

-

The Science: The equilibrium constant for hydration (

) for perhaloacetones is extremely high ( -

Solution: You must dehydrate the system.[1] Use a Dean-Stark trap (azeotropic distillation) or add a molecular sieve scavenger if the solvent allows.[1] If water is the solvent, the reaction will not proceed via a standard carbonyl attack mechanism.

Q2: My NMR spectrum in deuterated chloroform (

-

Ketone Signal:

ppm ( -

Hydrate Signal:

ppm ( -

Proton NMR: The

proton shifts upfield slightly in the hydrate form due to the loss of the carbonyl's anisotropy. -

Action: If you need the ketone form, dry the organic layer rigorously with

or

Q3: Can I use DCTFA in strong mineral acids (e.g., conc.

-

Stability: The

bonds are robust.[1] The -

Risk: In super-acidic media, you may trigger protonation of the carbonyl oxygen, forming a superelectrophilic species.[1] While this increases reactivity, it can also lead to side reactions like polymerization or condensation if the medium isn't strictly anhydrous.[1]

-

Note: Avoid hydrohalic acids (like HI) that are also strong reducing agents, as they may reduce the

bonds.[1]

Q4: I see a solid precipitate when I acidify my DCTFA solution. Is this a polymer? A: It is likely the crystalline hydrate.[1]

-

Observation: Pure DCTFA is a liquid (bp

).[1] The hydrate (gem-diol) is often a white solid or a viscous oil with a distinct melting point.[1] -

Verification: Check the melting point.[1][2] If it melts/decomposes around

releasing gas (water vapor), it is the hydrate.[1]

Part 2: Mechanism of "Deactivation"

The following diagram illustrates the acid-catalyzed pathway that sequesters DCTFA into its unreactive form.

Figure 1: The acid-catalyzed hydration trap.[1] Note that the hydrate acts as a thermodynamic sink in aqueous media, preventing nucleophilic attack.

Part 3: Quantitative Data & Physical Properties

Table 1: Comparative Properties of DCTFA Species

| Property | Active Ketone (DCTFA) | Inactive Hydrate (Gem-Diol) |

| Formula | ||

| State (RT) | Colorless Liquid | White Solid / Viscous Oil |

| Reactivity | High (Electrophilic) | Low (Nucleophilic Inert) |

| Solubility | Organic Solvents | Water, Polar Organics |

| Stability in Acid | Stable (but hydrates) | Stable (Dominant form) |

Part 4: Recovery Protocol (Dehydration)

If your DCTFA has become hydrated (solidified or unreactive) due to acid/moisture exposure, follow this protocol to regenerate the active ketone.[1]

Reagents Required:

Step-by-Step Procedure:

-

Charge: Place the DCTFA hydrate (solid/oil) into a round-bottom flask.

-

Acidify: Add concentrated

(approx. 2:1 weight ratio of acid to hydrate). The sulfuric acid acts as a powerful dehydrating agent.[1] -

Distill: Set up a short-path distillation head. Heat the mixture gently.

-

Collect: The active ketone (DCTFA) will distill over at approximately

(at atmospheric pressure).[1] -

Store: Store the distillate over